molecular formula C14H15N3O5 B2490790 Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate CAS No. 728024-62-2

Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate

Cat. No.: B2490790
CAS No.: 728024-62-2
M. Wt: 305.29
InChI Key: VNLBTYAGIUJLSH-UHFFFAOYSA-N
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Description

Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a spirocyclic compound featuring a fused indole-pyrrolidine system. Its structure includes a nitro group at the 5-position of the indole ring, a methyl group at the 1'-position of the pyrrolidine ring, and a methyl ester at the 4'-position. The nitro group enhances electrophilicity, making the compound a candidate for further derivatization, while the ester group provides solubility and synthetic versatility .

Properties

IUPAC Name

methyl 1'-methyl-5-nitro-2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-16-7-8(12(18)22-2)6-14(16)10-5-9(17(20)21)3-4-11(10)15-13(14)19/h3-5,8H,6-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLBTYAGIUJLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound, characterized by its molecular formula C14H15N3O5C_{14}H_{15}N_{3}O_{5} and a molecular weight of approximately 305.29 g/mol, features a nitro group, a carboxylate moiety, and a spiro-indole-pyrrolidine framework. These structural elements contribute to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating pro-apoptotic markers such as p53 and caspase-3 while reducing the levels of anti-apoptotic markers like Bcl-2.

The observed IC50 values for this compound against various cancer cell lines are summarized in Table 1.

Cell Line IC50 (µg/mL) Mechanism
MCF-721.6Apoptosis activation
HCT-11625.0Apoptosis activation
HepG-218.0Apoptosis activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

Bacterial Strain MIC (µg/mL)
MRSA0.98
Mycobacterium tuberculosis1.50

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, particularly cholinesterases. The compound's inhibitory activity against acetylcholinesterase (AChE) was assessed with promising results:

Enzyme IC50 (µM) Inhibition Type
AChE3.98Mixed mode
Butyrylcholinesterase (BChE)Not significant

These findings suggest that the compound may have implications in treating neurodegenerative diseases by modulating cholinergic activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the nitro group and the spirocyclic configuration are crucial for its interaction with biological targets. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance or diminish biological activity:

Compound Name Molecular Formula Similarity Unique Features
Tert-butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateC17H22N2O30.92Methoxy group enhances solubility
Tert-butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateC17H22N2O30.90Fluorine substitution may increase bioactivity
Tert-butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateC17H22N2O30.89Chlorine enhances electrophilicity

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of methyl 1'-methyl-5-nitro derivatives showed that these compounds significantly inhibited cell growth in vitro across several cancer types. The study emphasized the importance of structural modifications in enhancing anticancer efficacy.

Neuroprotective Potential

Another investigation assessed the neuroprotective effects of this compound against AChE inhibition in models of Alzheimer's disease. The findings indicated that methyl 1'-methyl-5-nitro derivatives could potentially serve as therapeutic agents for cognitive disorders by improving cholinergic transmission.

Scientific Research Applications

Key Functional Groups

The functional groups present in methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate influence its chemical reactivity and interactions with biological targets. These include:

  • Nitro Group : Often associated with increased biological activity.
  • Carboxylate Moiety : Enhances solubility and interaction with enzymes.

Antimicrobial Properties

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on N-Derivatives of related compounds have shown promising results against various pathogens, suggesting that structural modifications can enhance efficacy .

Neuroprotective Effects

Recent investigations into spiroindoline derivatives have highlighted their potential as anti-Alzheimer agents. Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. The most potent derivatives exhibited selective inhibition of AChE without affecting butyrylcholinesterase (BChE), indicating a favorable therapeutic profile .

Anti-inflammatory Activity

In vitro studies have indicated that compounds derived from the spirocyclic framework can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory processes. The structure–activity relationship (SAR) analyses suggest that specific substitutions on the indole ring significantly influence anti-inflammatory activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in stereoselective synthesis have improved yields and selectivity for this compound, facilitating the development of new derivatives with enhanced biological properties.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine moiety participates in Mannich-type reactions due to its strained spirocyclic structure. For example:

  • Mannich Reaction : Deprotonation of the C1-ammonium enolate intermediate enables stereoselective attack on electrophiles, forming β-lactam derivatives .

  • Lactamization : Intramolecular cyclization generates spiro-oxindole β-lactams with cis-stereochemistry (Scheme 1) .

Mechanistic Highlights :

  • Step 1 : Acylation via mixed anhydride intermediates.

  • Step 2 : Si-face attack in the Mannich step ensures stereochemical control.

  • Step 3 : Catalyst regeneration (HBTM) facilitates turnover .

Nitro Group Reduction

The 5-nitro substituent undergoes catalytic hydrogenation to form an amine, enabling further derivatization (e.g., amidation or Schiff base formation) .

Ester Hydrolysis

The methyl carboxylate is hydrolyzed under basic conditions (NaOH/EtOH) to the carboxylic acid, enhancing hydrogen-bonding capacity for biological target interactions .

Stereoselective Modifications

Recent advances in microwave-assisted synthesis improve stereocontrol:

  • Microwave Conditions : Solvent-free, 150°C, 20 minutes.

  • Outcome : Enhanced diastereomeric ratios (up to 9:1) for spirocyclic products .

Comparison with Similar Compounds

Tetrahydro-2H-pyran-4-yl (3S,5'R)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylate

  • Structure : Shares the spiro[indole-pyrrolidine] core but substitutes the methyl ester with a bulkier tetrahydro-2H-pyran-4-yl ester.
  • Impact : The bulky ester group reduces solubility in polar solvents compared to the methyl ester in the target compound. The stereochemistry (3S,5'R) may influence chiral recognition in biological systems .
  • Synthesis : Likely involves similar cyclization strategies but requires protection/deprotection steps for the tetrahydro-2H-pyran moiety.

4-Cyanobenzyl (3S,5'R)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylate

  • Structure: Features a 4-cyanobenzyl ester instead of a methyl ester.
  • Impact: The electron-withdrawing cyano group enhances stability against hydrolysis. The aromatic benzyl group may improve π-π stacking interactions in crystal packing .

Functional Group Variations

Methyl (5-nitro-1H-indol-3-yl)(oxo)acetate

  • Structure : Lacks the spiro-pyrrolidine ring but retains the nitroindole and methyl ester motifs.
  • The oxoacetate group introduces additional hydrogen-bonding sites .
  • Reactivity: The oxoacetate may undergo keto-enol tautomerism, complicating synthetic pathways compared to the spirocyclic target compound.

Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate

  • Structure : Replaces pyrrolidine with a piperidine ring and substitutes nitro with methoxy.
  • Impact : The methoxy group decreases electrophilicity, reducing reactivity in nitration or substitution reactions. The piperidine ring increases basicity, altering solubility and bioavailability .
  • Synthesis : Requires hydrazine hydrochloride and trifluoroacetic acid for cyclization, similar to methods for spiro-pyrrolidine derivatives .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
Target Compound Not reported Moderate Nitro, methyl ester
Tetrahydro-2H-pyran-4-yl analogue Not reported Low Bulky ester
4-Cyanobenzyl analogue Not reported Low Cyano, benzyl ester
Methyl (5-nitro-1H-indol-3-yl)(oxo)acetate Not reported High Oxoacetate, nitro
Benzyl 5-methoxy-spiro[indole-piperidine] Not reported Moderate Methoxy, benzyl ester

Crystallographic and Computational Insights

  • Hydrogen-bonding patterns in analogues (e.g., nitro and ester interactions) influence crystal packing and stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate, and how do reaction conditions influence yield?

  • Methodology: The compound’s spirocyclic architecture requires multi-step synthesis, typically starting with indole derivatives and pyrrolidine precursors. Classical methods involve cyclization via acid catalysis (e.g., trifluoroacetic acid) or base-mediated coupling. For example, trifluoroacetic acid facilitates the formation of the spirojunction by activating carbonyl groups . Modern catalytic approaches, such as Rh(II)-catalyzed olefination/cyclization of diazooxindoles, offer improved regioselectivity and reduced side reactions . Yield optimization depends on solvent polarity (e.g., toluene/acetonitrile mixtures) and temperature control (35–100°C) to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology:

  • X-ray crystallography resolves the spirocyclic conformation and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
  • NMR (¹H/¹³C) identifies substituent environments: the nitro group deshields adjacent protons, while the oxo-pyrrolidine ring shows distinct coupling patterns .
  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and oxo groups) .
  • HRMS validates molecular weight and isotopic patterns .

Q. How do functional groups (e.g., nitro, oxo, ester) dictate reactivity in downstream modifications?

  • Methodology: The nitro group enables reduction to amines for further functionalization (e.g., Pd/C hydrogenation). The oxo-pyrrolidine ring participates in nucleophilic additions (e.g., Grignard reagents), while the ester group allows hydrolysis to carboxylic acids for conjugation . Reactivity is pH-dependent: basic conditions favor ester hydrolysis, while acidic media stabilize the spirocyclic core .

Advanced Research Questions

Q. How does stereochemical variation at the spiro center impact biological activity or crystallization behavior?

  • Methodology: Enantiomeric resolution via chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) reveals differences in bioactivity. For example, one enantiomer may exhibit higher binding affinity to target proteins (e.g., MAO inhibitors) due to spatial compatibility . Crystallographic studies show that R-configurations at the spiro center enhance packing efficiency via π-π stacking, whereas S-configurations may introduce steric clashes .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodology:

  • Dose-response validation: Repeat assays with standardized cell lines (e.g., HepG2 for cytotoxicity) and controls for batch-to-batch compound variability.
  • Solubility adjustments: Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .
  • Target-specific assays: Employ SPR (surface plasmon resonance) to measure direct binding kinetics, minimizing off-target effects observed in cell-based assays .

Q. What computational methods predict synthetic scalability for complex spirocyclic derivatives?

  • Methodology:

  • Retrosynthetic analysis (e.g., using Chematica) identifies viable precursors and minimizes protecting group usage.
  • DFT calculations model transition states for key steps (e.g., cyclization barriers), guiding solvent and catalyst selection .
  • Process mass intensity (PMI) metrics evaluate green chemistry potential, prioritizing atom-economical routes .

Q. How do spectroscopic and crystallographic data reconcile discrepancies in proposed reaction mechanisms?

  • Methodology: For contested pathways (e.g., radical vs. polar mechanisms), isotopic labeling (²H/¹³C) tracks bond formation. Variable-temperature NMR captures transient intermediates, while X-ray structures of trapped intermediates (e.g., using low-temperature crystallization) validate mechanistic hypotheses .

Q. What in silico tools optimize ADME properties without compromising spirocyclic stability?

  • Methodology:

  • Lipinski’s Rule of Five : Prioritize derivatives with logP <5, molecular weight <500 Da, and <10 H-bond acceptors/donors .
  • Molecular dynamics simulations assess conformational flexibility in aqueous vs. lipid environments, predicting blood-brain barrier permeability .
  • CYP450 inhibition assays (e.g., using P450-Glo™) identify metabolic liabilities early in development .

Q. What mechanistic insights explain regioselectivity in spirocyclization reactions?

  • Methodology:

  • Kinetic isotope effects (KIE) distinguish between concerted and stepwise pathways.
  • Electrostatic potential maps (from DFT) highlight nucleophilic/electrophilic sites, explaining preferential bond formation at the indole C3 position .
  • Steric maps (e.g., using PyMOL) visualize substituent effects on transition-state geometry .

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